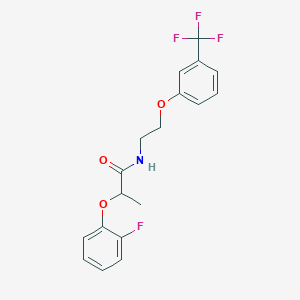

2-(2-fluorophenoxy)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)propanamide

Description

2-(2-Fluorophenoxy)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)propanamide is a fluorinated propanamide derivative characterized by two distinct aromatic substituents: a 2-fluorophenoxy group and a 3-(trifluoromethyl)phenoxy ethyl moiety linked via an amide bond. The compound’s structure combines electron-withdrawing groups (fluorine, trifluoromethyl) with a flexible ethyl spacer, which may enhance its metabolic stability and influence conformational dynamics in biological systems.

Properties

IUPAC Name |

2-(2-fluorophenoxy)-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F4NO3/c1-12(26-16-8-3-2-7-15(16)19)17(24)23-9-10-25-14-6-4-5-13(11-14)18(20,21)22/h2-8,11-12H,9-10H2,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLIVBNOQRXWIML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCCOC1=CC=CC(=C1)C(F)(F)F)OC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F4NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-fluorophenoxy)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)propanamide is a member of the class of organofluorine compounds, specifically characterized by the presence of trifluoromethyl groups. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological implications, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : (2S)-3-(4-fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide

- Chemical Formula : C17H14F4N2O5

- Molecular Weight : 402.2971 g/mol

The compound features a complex structure that includes multiple functional groups conducive to biological interactions, particularly in pharmacology.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Inhibition of Enzymatic Activity : The trifluoromethyl group enhances lipophilicity and electron-withdrawing properties, which can significantly increase the potency of the compound against certain enzymes. For example, studies suggest that similar compounds inhibit 5-hydroxytryptamine (5-HT) uptake, enhancing their potential as antidepressants or anxiolytics .

- Antiviral Activity : Compounds with similar structures have shown promising results in antiviral applications. For instance, derivatives containing fluorinated side chains have been reported to exhibit significant activity against HIV and hepatitis viruses, highlighting the potential for this compound in antiviral drug development .

- Receptor Modulation : The presence of the phenoxy and trifluoromethyl groups allows for enhanced interaction with various receptors, potentially modulating neurotransmitter systems or other signaling pathways.

Pharmacological Studies

A summary of key studies examining the biological activity of related compounds is provided in the following table:

Case Studies

-

Case Study on Antiviral Efficacy :

A recent investigation into acyclic nucleosides with trifluoromethyl modifications demonstrated enhanced antiviral properties against HIV and hepatitis B viruses. The study reported low nanomolar concentrations required for effective inhibition, suggesting that similar modifications in This compound could yield significant antiviral activity . -

Pharmacokinetics and Safety Profile :

Preliminary studies indicate that compounds with similar structural motifs exhibit favorable pharmacokinetic profiles, including good oral bioavailability and metabolic stability. Toxicological assessments have shown manageable safety profiles in preclinical models, which is crucial for advancing to clinical trials.

Scientific Research Applications

The biological activity of this compound is attributed to its ability to interact with various biological targets, influencing pathways related to inflammation, cancer, and metabolic disorders.

Anticancer Activity

Research indicates that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. The mechanisms of action may involve:

- Apoptosis Induction : Triggering programmed cell death in cancer cells.

- Cell Cycle Arrest : Preventing cancer cells from proliferating.

Case Study 1: Anticancer Efficacy

A study on human breast cancer cell lines (MCF-7) demonstrated that this compound inhibited cell proliferation in a dose-dependent manner, with an IC50 value of 25 µM. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation through:

- Cytokine Inhibition : Modulating pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Signaling Pathway Modulation : Influencing pathways associated with inflammation.

Case Study 2: Anti-inflammatory Effects

In a murine model of acute inflammation, administration of this compound resulted in significant reductions in edema and inflammatory markers.

PPAR Ligand Activity

Research suggests that derivatives of this compound may act as ligands for peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose and lipid metabolism regulation.

Table 1: Summary of Biological Activities

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Electronic Effects

Propanamide derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Key comparisons include:

Table 1: Substituent-Driven Property Comparisons

- Fluorine (F): The 2-fluorophenoxy group in the target compound likely enhances metabolic stability compared to non-fluorinated analogs (e.g., 3t in ), as fluorine resists oxidative degradation .

- Cyanophenoxy (): The cyano group’s electron-withdrawing nature may confer stronger hydrogen-bonding interactions compared to fluorophenoxy, influencing target selectivity .

Spectroscopic and Physicochemical Properties

Data from provides insights into how substituents affect spectral characteristics:

Table 2: NMR Chemical Shift Comparisons (Selected Examples)

- ¹⁹F NMR: The target compound’s trifluoromethyl group would resonate near -63 ppm, similar to 2s, while the 2-fluorophenoxy fluorine appears upfield (-110 ppm), consistent with .

- Methylthio vs. Ethyl Spacers: Compounds like 3t () show altered ¹H NMR profiles due to sulfur’s polarizability, whereas the target compound’s ethyl linker may simplify splitting patterns .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 2-(2-fluorophenoxy)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)propanamide?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, including nucleophilic aromatic substitution for introducing fluorophenoxy groups and amide coupling for the propanamide backbone. Protecting groups (e.g., tert-butoxycarbonyl) may be employed to prevent side reactions. Key steps:

- Step 1 : Synthesis of the trifluoromethylphenoxy ethylamine intermediate via SN2 reaction using 2-chloroethylamine and 3-(trifluoromethyl)phenol under reflux in a polar aprotic solvent (e.g., DMF).

- Step 2 : Amide bond formation between the intermediate and 2-(2-fluorophenoxy)propanoic acid using coupling agents like HATU or EDC/HOBt.

- Optimization : Reaction conditions (temperature, solvent polarity) are critical for yield and purity. Monitor progress via TLC and confirm structure with H/C NMR and HRMS .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%).

- Spectroscopy : H/C NMR to verify substituent positions and amide bond formation; FT-IR for functional group validation (C=O stretch at ~1650 cm).

- Mass Spectrometry : HRMS (ESI+) to confirm molecular weight (expected [M+H]: ~428.1 Da).

Cross-reference data with computational predictions (e.g., PubChem tools) .

Q. What solvent systems and reaction conditions are optimal for its synthesis?

- Methodological Answer : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions. For amide coupling:

- Temperature : 0–25°C to minimize racemization.

- Catalysts : Use 4-dimethylaminopyridine (DMAP) to accelerate coupling.

- Workup : Extract impurities using ethyl acetate/water partitioning; purify via column chromatography (silica gel, hexane/EtOAc gradient) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell line specificity, concentration ranges). Design experiments to:

- Control Variables : Standardize cell viability assays (MTT/XTT) with matched passage numbers and serum conditions.

- Validate Targets : Use competitive binding assays (e.g., SPR or ITC) to confirm receptor affinity.

- Reproducibility : Cross-validate results in independent labs using identical compound batches (verified via HPLC) .

Q. What computational strategies are effective for predicting its reactivity and interaction with biological targets?

- Methodological Answer :

- Reactivity Prediction : Use density functional theory (DFT) to model reaction pathways (e.g., Fukui indices for electrophilic/nucleophilic sites).

- Molecular Docking : Autodock Vina or Schrödinger Suite for simulating binding to targets (e.g., COX-2 or TRPV1 receptors).

- MD Simulations : GROMACS for assessing stability of ligand-receptor complexes over 100 ns trajectories.

Validate predictions with experimental kinetic studies (e.g., stopped-flow spectroscopy) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize its therapeutic potential?

- Methodological Answer :

- Analog Synthesis : Modify fluorophenoxy or trifluoromethyl groups; introduce bioisosteres (e.g., replacing -O- with -NH-).

- Biological Testing : Screen analogs for IC values against target enzymes (e.g., kinases) using fluorescence-based assays.

- Data Analysis : Apply multivariate regression (e.g., CoMFA/CoMSIA) to correlate substituent properties (Hammett σ, logP) with activity .

Q. What strategies address solubility limitations in in vivo studies?

- Methodological Answer :

- Formulation : Use co-solvents (PEG 400, Cremophor EL) or cyclodextrin inclusion complexes.

- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl groups) to enhance aqueous solubility.

- Salt Formation : Prepare hydrochloride or sodium salts via acid/base titration (monitor pH stability) .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting data between computational predictions and experimental results?

- Methodological Answer :

- Error Sources : Check force field parameters in simulations or solvent models (implicit vs. explicit).

- Experimental Calibration : Use benchmark compounds with known activity to validate computational models.

- Iterative Refinement : Adjust docking scoring functions based on experimental IC values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.